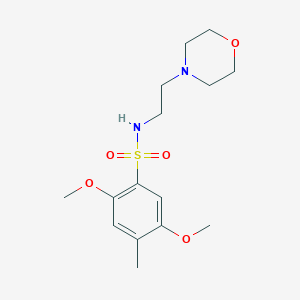

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide

Description

2,5-Dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with methoxy (-OCH₃), methyl (-CH₃), and a 2-morpholinoethyl (-N-(CH₂CH₂)morpholine) moiety. The morpholinoethyl group may enhance solubility or modulate pharmacokinetics, while the methoxy and methyl substituents could influence electronic and steric interactions with biological targets .

Properties

IUPAC Name |

2,5-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-12-10-14(21-3)15(11-13(12)20-2)23(18,19)16-4-5-17-6-8-22-9-7-17/h10-11,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWFRBTFHZHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCN2CCOCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of methoxy groups, methylation, and the attachment of the morpholinoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and morpholinoethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Triazole-Containing Sulfonamides ()

- Key Features : Compounds like N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides feature a triazole ring substituted with CF₃ or halogens (e.g., Cl, Br) at the 4' position.

- Activity : Docking studies indicate that CF₃ at the triazole’s 5-position and halogens at the 4' position enhance interactions with Plasmodium falciparum dihydropteroate synthase (PfDHPS), a malaria drug target. These groups improve hydrophobic and halogen bonding, critical for antimalarial activity .

- Comparison : The target compound lacks a triazole ring and halogen substituents. Its methoxy and methyl groups may reduce PfDHPS affinity compared to ’s analogues but could offer selectivity for other targets (e.g., human enzymes).

Morpholinoethyl-Containing Compounds (–7) Key Features: N-Benzyl-O-(2-morpholinoethyl)hydroxylamine (VIIIj) and morpholinoethyl esters () share the 2-morpholinoethyl group. Role of Morpholinoethyl: This group likely enhances solubility due to morpholine’s polar nature and may facilitate membrane penetration in drug delivery .

Brominated and Trimethylated Sulfonamides () Key Features: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide includes bromine, pyrimidine, and trimethyl groups. The target compound’s simpler structure (methoxy/methyl instead of bromine/trimethyl) may reduce toxicity but also limit broad-spectrum activity.

- Key Features : N-(6,12-dioxoindoloquinazolin-8-yl)benzenesulfonamide incorporates a fused indoloquinazoline ring system.

- Activity : Such fused rings are common in topoisomerase inhibitors or anticancer agents.

- Comparison : The target compound’s lack of a fused ring system may limit DNA-targeted activity but could improve metabolic stability compared to bulky polycyclic analogues .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2,5-Dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic applications, particularly focusing on its interactions with various biological targets.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₄N₂O₅S

- Molecular Weight : 344.4 g/mol

- Structure : Features a benzenesulfonamide core with methoxy and morpholino substituents.

Research indicates that this compound acts as an inhibitor of certain signaling pathways associated with cancer progression. Its structure allows it to interact with specific receptors and enzymes involved in cellular proliferation and survival.

- HIF Inhibition : Studies have shown that related compounds exhibit hypoxia-inducible factor (HIF) inhibitory activity. For instance, a structurally similar compound demonstrated an IC₅₀ of approximately 0.6 µM against HIF-dependent bioassays, suggesting that this class of compounds may selectively inhibit cancer cell growth without significant cytotoxicity to normal cells .

- Serotonergic Activity : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT₂A receptor. It was found to influence alcohol consumption behaviors in animal models, indicating potential applications in treating addiction disorders .

- Antitumor Properties : In vivo studies have shown that related compounds can inhibit tumor growth in models of brain and pancreatic cancers. These compounds were well tolerated in animal studies, showing minimal side effects even at higher doses over extended periods .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Study on Cancer Cell Lines : A study evaluated the effectiveness of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. The results suggest that the compound may target specific oncogenic pathways, making it a candidate for further development as an anticancer agent.

- Behavioral Studies in Rodents : Behavioral assays indicated that administration of the compound altered alcohol consumption patterns in rodents, suggesting a role in modulating addiction-related behaviors through serotonergic pathways .

Data Summary

| Biological Activity | IC₅₀ (µM) | Target | Notes |

|---|---|---|---|

| HIF Inhibition | ~0.6 | HIF-dependent pathways | Selective inhibition with minimal cytotoxicity |

| Serotonin Receptor | N/A | 5-HT₂A | Influences alcohol consumption |

| Antitumor Activity | N/A | Various cancer types | Effective in vivo with low side effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.